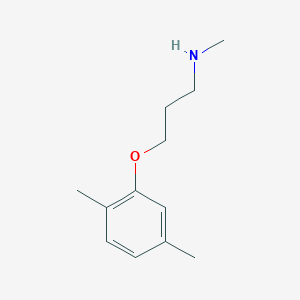

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine, otherwise known as 3-DMPMA, is a synthetically-produced organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of certain drugs.

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of novel depside derivatives containing a diaryl ether skeleton, which have potential as antitumor agents .

Methods of Application or Experimental Procedures

A hydroxide-mediated S N Ar rearrangement was used to synthesize these depside derivatives from the natural product barbatic acid . The prepared compounds were determined using 1 H NMR, 13 C NMR, HRMS, and X-ray crystallographic analysis .

Results or Outcomes

The evaluation results showed that compound 3b possessed the best antiproliferative activity against the liver cancer HepG2 cell line and low toxicity .

Hyperlipidemia Treatment

Specific Scientific Field

Summary of the Application

Gemfibrozil, a benzene derivative of valeric acid, is used in clinical settings for the treatment of hyperlipidemia (type III) and hypertriglyceridemia (type IV). It has been shown to reduce serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol .

Methods of Application or Experimental Procedures

Gemfibrozil’s solubility may be increased by creating nano-specific drug delivery methods, such as nanocrystals, nanosuspensions, or lipid-based formulations .

Results or Outcomes

The lipid-based drug delivery system has received substantial coverage for improving drug solubility, permeability, and bioavailability .

Aggregation-Induced Emission (AIE) Materials

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of new aggregation-induced emission (AIE) materials. These materials have attracted increasing research attention due to their broad application potential .

Methods of Application or Experimental Procedures

A new molecular rotor, diphenylphosphine (DPP), was incorporated into a typical aggregation-caused quenching (ACQ) luminophore to facilitate ACQ-to-AIE transformation .

Results or Outcomes

The photoluminescence quantum yields of these AIEgens range from 10.3% to 47.0% . The luminescent color of the molecules can be tuned from blue to orange by adjusting the electron-donating/withdrawing strength of the substituent groups .

Photodynamic Therapy

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of aggregation-induced emission (AIE) photosensitizers (PSs) with D–π–A structures. These PSs are used in photodynamic therapy .

Methods of Application or Experimental Procedures

The photosensitizers were designed and synthesized through donor and acceptor engineering .

Results or Outcomes

The best-performing AIE-PS (MTPE-DT-Py) has bright NIR (740 nm) emission, the highest 1 O 2 generation efficiency (5.9-fold that of Rose Bengal) and efficient mitochondrial targeting ability .

Pressure-Induced Emission Enhancement (PIEE) Materials

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of new pressure-induced emission enhancement (PIEE) materials. These materials have attracted increasing research attention due to their broad application potential .

Methods of Application or Experimental Procedures

A new molecular rotor, diphenylphosphine (DPP), was incorporated into a typical aggregation-caused quenching (ACQ) luminophore to facilitate ACQ-to-PIEE transformation .

Results or Outcomes

The photoluminescence quantum yields of these PIEE materials range from 10.3% to 47.0% . Furthermore, the luminescent color of the molecules can be tuned from blue to orange by adjusting the electron-donating/withdrawing strength of the substituent groups .

Fluorescence Imaging-Guided Photodynamic Therapy

Specific Scientific Field

Summary of the Application

This compound has been used in the synthesis of aggregation-induced emission (AIE) photosensitizers (PSs) with D–π–A structures. These PSs are used in fluorescence imaging-guided photodynamic therapy .

Methods of Application or Experimental Procedures

The photosensitizers were designed and synthesized through donor and acceptor engineering .

Results or Outcomes

The best-performing AIE-PS (MTPE-DT-Py) has bright NIR (740 nm) emission, the highest 1 O 2 generation efficiency (5.9-fold that of Rose Bengal) and efficient mitochondrial targeting ability . Subsequently, PDT anti-cancer and anti-bacterial experiments indicate that MTPE-DT-Py could obviously target mitochondria and kill breast cancer cells (MCF-7), and selectively inactivate S. aureus (G (+)) under white light irradiation .

Propiedades

IUPAC Name |

3-(2,5-dimethylphenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-11(2)12(9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBGKOYBQVHGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629787 |

Source

|

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

CAS RN |

915924-19-5 |

Source

|

| Record name | 3-(2,5-Dimethylphenoxy)-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)